molecular formula C6H12O5S B13914681 (2R)-1,4-dioxan-2-ylmethyl methanesulfonate

(2R)-1,4-dioxan-2-ylmethyl methanesulfonate

Cat. No.: B13914681
M. Wt: 196.22 g/mol
InChI Key: ZHPDCKBIEGGTKF-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(1,4-Dioxan-2-yl)methyl methanesulfonate is a chemical compound with the molecular formula C6H12O5S and a molecular weight of 196.22 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of ®-(1,4-Dioxan-2-yl)methyl methanesulfonate typically involves the reaction of 1,4-dioxane-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

®-(1,4-Dioxan-2-yl)methyl methanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

®-(1,4-Dioxan-2-yl)methyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(1,4-Dioxan-2-yl)methyl methanesulfonate involves the alkylation of nucleophilic sites within the target molecules. The methanesulfonate group undergoes fission, releasing the alkyl group, which then reacts with nucleophiles in the intracellular environment . This process can lead to various biological effects depending on the specific targets and pathways involved.

Comparison with Similar Compounds

®-(1,4-Dioxan-2-yl)methyl methanesulfonate can be compared with other similar compounds such as:

This compound’s unique structure and reactivity make it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C6H12O5S

Molecular Weight

196.22 g/mol

IUPAC Name

[(2R)-1,4-dioxan-2-yl]methyl methanesulfonate

InChI

InChI=1S/C6H12O5S/c1-12(7,8)11-5-6-4-9-2-3-10-6/h6H,2-5H2,1H3/t6-/m1/s1

InChI Key

ZHPDCKBIEGGTKF-ZCFIWIBFSA-N

Isomeric SMILES

CS(=O)(=O)OC[C@H]1COCCO1

Canonical SMILES

CS(=O)(=O)OCC1COCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.